3-Oxobutyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxobutyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters derived from 3,5-dinitrobenzoic acid This compound is characterized by the presence of a 3-oxobutyl group attached to the benzoate moiety, which is further substituted with two nitro groups at the 3 and 5 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxobutyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 3-oxobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorous pentachloride to convert the acid to its corresponding acyl chloride, which then reacts with the alcohol to form the ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using microwave-assisted synthesis techniques. This method involves the use of ionic liquids such as (bmim)HSO4 under microwave irradiation, which provides a green and efficient approach to the synthesis of the ester .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxobutyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dinitrobenzoic acid derivatives.
Reduction: 3,5-Diaminobenzoate derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-oxobutyl 3,5-dinitrobenzoate involves its interaction with cellular membranes and enzymes. The nitro groups in the compound are believed to contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungal cells. This disruption leads to the inhibition of cell growth and eventual cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Uniqueness
3-Oxobutyl 3,5-dinitrobenzoate is unique due to the presence of the 3-oxobutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, the 3-oxobutyl group may enhance the compound’s solubility and reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
53782-51-7 |
---|---|
Molekularformel |
C11H10N2O7 |
Molekulargewicht |
282.21 g/mol |
IUPAC-Name |
3-oxobutyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H10N2O7/c1-7(14)2-3-20-11(15)8-4-9(12(16)17)6-10(5-8)13(18)19/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
MHILDUHYQYTJEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.